4-(Cyclopropylsulfanyl)pyridine
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Overview
Description
4-(Cyclopropylsulfanyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropylsulfanyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a cyclopropylsulfanyl reagent under controlled conditions .
Industrial Production Methods: Industrial production of 4-(Cyclopropylsulfanyl)pyridine may involve large-scale nucleophilic substitution reactions using optimized catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(Cyclopropylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfanyl)pyridine involves its interaction with specific molecular targets. The cyclopropylsulfanyl group can modulate the electronic properties of the pyridine ring, influencing its reactivity and binding affinity to biological targets. This modulation can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the cyclopropylsulfanyl group.
4-Methylpyridine: Similar to 4-(Cyclopropylsulfanyl)pyridine but with a methyl group instead of a cyclopropylsulfanyl group.
4-Chloropyridine: Contains a chlorine atom at the fourth position instead of the cyclopropylsulfanyl group
Uniqueness: this compound is unique due to the presence of the cyclopropylsulfanyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
105629-95-6 |
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Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
4-cyclopropylsulfanylpyridine |
InChI |
InChI=1S/C8H9NS/c1-2-7(1)10-8-3-5-9-6-4-8/h3-7H,1-2H2 |
InChI Key |
XMIBATUHTQJOFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1SC2=CC=NC=C2 |
Origin of Product |
United States |
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